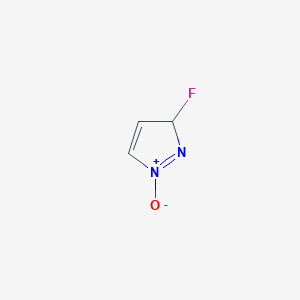
3-Fluoro-1-oxo-3H-1lambda~5~-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-1-oxo-3H-1lambda~5~-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-oxo-3H-1lambda~5~-pyrazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can then be oxidized to yield pyrazoles .
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient synthetic routes. The use of low loadings of a combination of Ru3(CO)12 and a NHC-diphosphine ligand to catalyze acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines is one such method . This approach offers high selectivity and wide substrate scope, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1-oxo-3H-1lambda~5~-pyrazole can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the use of hydrazine derivatives or other reducing agents.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bromine for oxidation, hydrazine derivatives for reduction, and various nucleophiles for substitution reactions. Conditions such as mild temperatures, specific catalysts, and solvents like DMSO are often employed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized pyrazole derivatives, while substitution reactions can produce a range of substituted pyrazoles with different functional groups.
Scientific Research Applications
3-Fluoro-1-oxo-3H-1lambda~5~-pyrazole has several scientific research applications, including:
Biology: It can be used in the development of bioactive molecules with potential therapeutic properties.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 3-Fluoro-1-oxo-3H-1lambda~5~-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Fluoro-1-oxo-3H-1lambda~5~-pyrazole include other pyrazole derivatives such as:
- 3,5-Disubstituted pyrazoles
- 3,4,5-Trisubstituted pyrazoles
- Pyrazole-thiazole carboxamide derivatives
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of a fluorine atom and an oxo group differentiates it from other pyrazole derivatives, potentially enhancing its reactivity and application potential .
Properties
CAS No. |
921604-90-2 |
|---|---|
Molecular Formula |
C3H3FN2O |
Molecular Weight |
102.07 g/mol |
IUPAC Name |
3-fluoro-1-oxido-3H-pyrazol-1-ium |
InChI |
InChI=1S/C3H3FN2O/c4-3-1-2-6(7)5-3/h1-3H |
InChI Key |
RLFQXCOQKHRFBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=NC1F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















